

# Solubility Profile of 1,3,5-Triiodo-2-methoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: *1,3,5-Triiodo-2-methoxybenzene*

Cat. No.: *B3275969*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,3,5-Triiodo-2-methoxybenzene** in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data, this document summarizes the known experimental values and provides qualitative insights based on the solubility of structurally similar compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to empower researchers to generate data specific to their needs.

## Introduction

**1,3,5-Triiodo-2-methoxybenzene** is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials.<sup>[1]</sup> Understanding its solubility is a critical first step in reaction design, purification, formulation, and biological screening. This guide aims to be a valuable resource for scientists working with this compound.

## Quantitative Solubility Data

Currently, there is limited published quantitative solubility data for **1,3,5-Triiodo-2-methoxybenzene**. The available data is summarized in the table below.

Solvent	Chemical Class	Quantitative Solubility	Method/Notes
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	100 mg/mL (205.83 mM)	Requires sonication to achieve dissolution. <a href="#">[2]</a>
10% DMSO / 90% Corn Oil	Mixed	≥ 2.5 mg/mL (5.15 mM)	Forms a clear solution for in vivo studies. <a href="#">[2]</a>

## Qualitative Solubility Profile and Data from Analogous Compounds

To supplement the limited quantitative data, the solubility of structurally related compounds can provide valuable guidance. The principle of "like dissolves like" suggests that **1,3,5-Triiodo-2-methoxybenzene**, a large, heavy, and relatively nonpolar molecule, will exhibit greater solubility in nonpolar and moderately polar organic solvents.

The solubility of 1,3,5-Triiodobenzene, which lacks the methoxy group, is reported to be higher in nonpolar solvents like benzene and toluene and sparingly soluble in polar solvents.[\[3\]](#) This suggests a similar trend for **1,3,5-Triiodo-2-methoxybenzene**.

Furthermore, 2,4,6-Triiodophenol, which has a hydroxyl group instead of a methoxy group, is described as poorly soluble in water, somewhat soluble in alcohols (ethanol, propanol), acetone, and diethyl ether, and very soluble in halogenated solvents like chloroform and dichloromethane.[\[4\]](#) This suggests that **1,3,5-Triiodo-2-methoxybenzene** is likely to be soluble in chlorinated solvents and ethers.

Based on these observations, a qualitative solubility profile can be inferred:

Solvent Class	Predicted Solubility	Rationale
Halogenated Solvents  (e.g., Dichloromethane, Chloroform)	High	Based on the high solubility of the analogous 2,4,6-Triiodophenol in chloroform and dichloromethane. <a href="#">[4]</a>
Aromatic Hydrocarbons  (e.g., Toluene, Benzene)	Moderate to High	Based on the good solubility of 1,3,5-Triiodobenzene in benzene and toluene. <a href="#">[3]</a>
Ethers  (e.g., Diethyl Ether, THF)	Moderate	Based on the partial solubility of 2,4,6-Triiodophenol in diethyl ether. <a href="#">[4]</a>
Ketones  (e.g., Acetone)	Moderate	Based on the partial solubility of 2,4,6-Triiodophenol in acetone. <a href="#">[4]</a>
Alcohols  (e.g., Methanol, Ethanol)	Low to Moderate	Based on the partial solubility of 2,4,6-Triiodophenol in ethanol and propanol. <a href="#">[4]</a> The large, nonpolar tri-iodo-benzene structure likely limits solubility in polar alcohols.
Polar Aprotic Solvents  (e.g., DMF, Acetonitrile)	High (in DMSO)	Experimentally determined to be highly soluble in DMSO. <a href="#">[2]</a>

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Water	Very Low
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Expected to be practically insoluble due to its large, nonpolar, hydrophobic structure.

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## Experimental Protocol: Determination of Solubility by the Gravimetric Method

For precise quantitative solubility data in a specific solvent, the following gravimetric method is recommended. This protocol is a standard and reliable approach for determining the solubility of a solid compound.

### 1. Materials and Equipment:

- **1,3,5-Triiodo-2-methoxybenzene** (solid)
- Solvent of interest (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps or sealed ampoules
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Pre-weighed glass vials for evaporation
- Vacuum oven or desiccator
- Vortex mixer
- Spatula

### 2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of solid **1,3,5-Triiodo-2-methoxybenzene** to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid is crucial to ensure that the solution becomes saturated.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically check for the continued presence of undissolved solid.

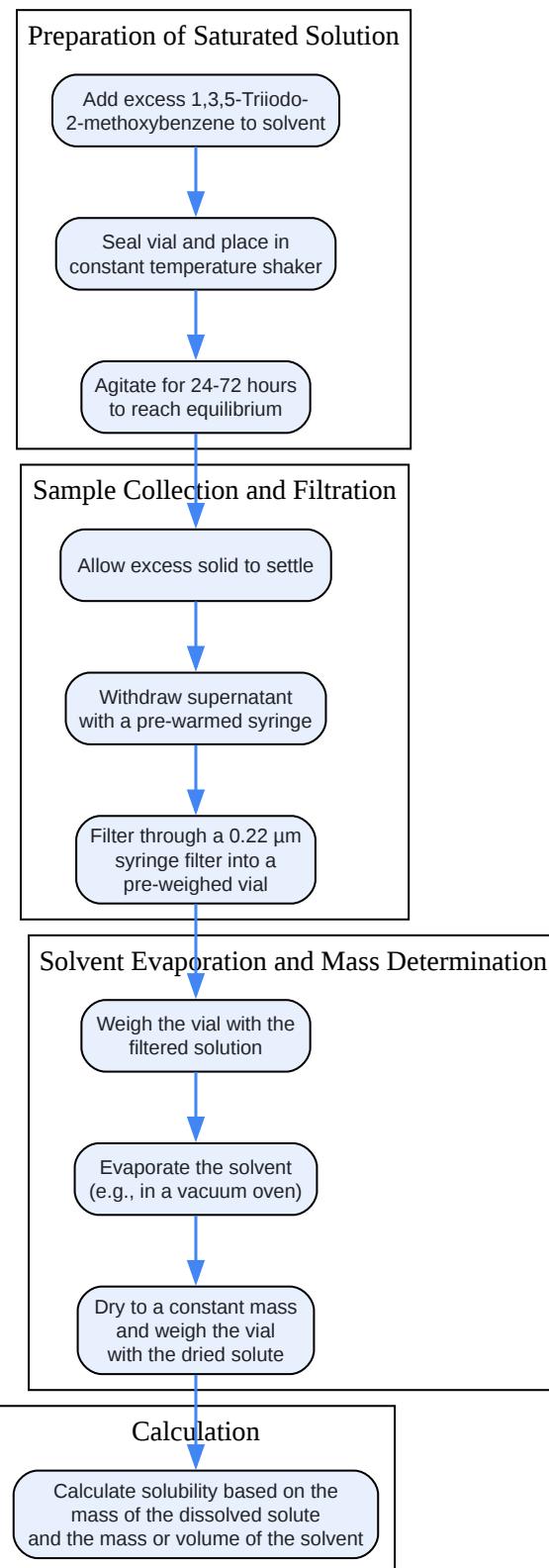
- Sample Collection and Filtration:
  - Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
  - Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to avoid premature crystallization.
  - Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
  - Record the exact weight of the vial containing the filtered saturated solution.
  - Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a gentle stream of inert gas (e.g., nitrogen).
  - Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
  - Weigh the vial containing the dried solute.
  - Repeat the drying and weighing steps until a constant mass is obtained.

### 3. Calculation of Solubility:

- Mass of the empty vial:  $M_{\text{vial}}$
- Mass of the vial + filtered saturated solution:  $M_{\text{solution}}$
- Mass of the vial + dried solute:  $M_{\text{solute}}$
- Mass of the dissolved solute:  $M_{\text{dissolved}} = M_{\text{solute}} - M_{\text{vial}}$
- Mass of the solvent:  $M_{\text{solvent}} = M_{\text{solution}} - M_{\text{solute}}$
- Solubility (g/100 g solvent):  $(M_{\text{dissolved}} / M_{\text{solvent}}) * 100$
- Solubility (mg/mL):  $(M_{\text{dissolved}} * 1000) / (\text{Volume of filtered solution in mL})$

## Visualizations

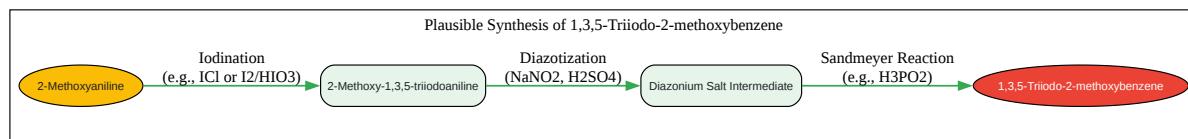
### Experimental Workflow for Gravimetric Solubility Determination

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Caption: Workflow for the gravimetric determination of solubility.

# Plausible Synthesis Pathway for 1,3,5-Triiodo-2-methoxybenzene

As no specific signaling pathways involving **1,3,5-Triiodo-2-methoxybenzene** are prominently documented, a diagram illustrating its likely synthesis provides a relevant logical relationship for the target audience. A common route would involve the iodination of 2-methoxyaniline followed by a Sandmeyer reaction.



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Caption: A potential synthetic route to **1,3,5-Triiodo-2-methoxybenzene**.

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